3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide
Description
The compound 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a propanamide derivative featuring a 4-methoxyphenyl group linked to a pyrazole ring substituted with an oxan-4-ylmethyl moiety.
The 4-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the oxan-4-yl (tetrahydropyran) substituent could improve metabolic stability by reducing oxidative degradation . Pyrazole rings are known to engage in hydrogen bonding and π-π interactions, which are critical for target binding .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-18-5-2-15(3-6-18)4-7-19(23)21-17-12-20-22(14-17)13-16-8-10-25-11-9-16/h2-3,5-6,12,14,16H,4,7-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOULPZKPNXOKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multiple stepsThe final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
For industrial production, the synthesis process is often optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide.
Reduction: Formation of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and synthetic aspects of the target compound with similar propanamide derivatives:
Key Observations:
- Substituent Diversity : The target compound’s oxan-4-ylmethyl group distinguishes it from analogs with halogenated aryl (e.g., bromo, chloro) or heteroaromatic (e.g., pyridinyl) groups. These substituents influence solubility, binding affinity, and metabolic stability.
- Synthesis Efficiency: Yields for analogs vary widely (22–67%), likely due to steric hindrance or reactivity of substituents.
Structural Analysis and Computational Modeling
- Crystallography : SHELXL, a widely used refinement program, has been employed for analogous pyrazole derivatives (e.g., ). The target compound’s crystal structure, if resolved, would benefit from SHELXL’s robust handling of complex substituents .
- Docking Studies : Molecular modeling could predict interactions with kinases (e.g., BRAF inhibitors like encorafenib in ) due to the pyrazole core’s similarity to kinase-binding scaffolds .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}propanamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure includes a methoxyphenyl group, a pyrazole moiety, and an oxan-4-yl substituent. The presence of these functional groups suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that derivatives of pyrazole compounds often exhibit significant antibacterial properties. In studies evaluating similar compounds, it was found that they displayed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's structure suggests it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential enzymes.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. For instance, compounds with similar structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. These studies revealed strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than standard inhibitors . Given the structural similarities, it is plausible that this compound may also exhibit enzyme inhibitory properties.
Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of synthesized pyrazole derivatives, several compounds exhibited promising results against pathogenic bacteria. The testing involved measuring the minimum inhibitory concentration (MIC) against various strains. The results indicated that compounds with structural features similar to this compound showed effective inhibition at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | Salmonella typhi | 15 |
| B | Bacillus subtilis | 10 |
| C | Escherichia coli | 30 |
Study 2: Enzyme Inhibition Assays
Another pertinent study focused on the enzyme inhibition capabilities of similar compounds. The findings indicated that several derivatives had significant inhibitory effects on urease and AChE, making them candidates for further development in treating conditions linked to these enzymes.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| D | Urease | 5.0 |
| E | Acetylcholinesterase | 2.5 |
Q & A
Q. Are there synergistic effects when combined with other therapeutics?
- Answer :
- Chou-Talalay method : Calculate combination indices (CI) in dose-matrix assays (CI <1 indicates synergy).
- Mechanistic studies : Use transcriptomics to identify pathway crosstalk (e.g., MAPK/STAT3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
